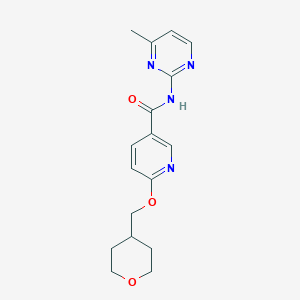
N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a useful research compound. Its molecular formula is C17H20N4O3 and its molecular weight is 328.372. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring and a nicotinamide moiety , with a 4-methylpyrimidine substituent and a tetrahydro-2H-pyran-4-ylmethoxy group. These functional groups are believed to contribute to its unique properties and potential applications in drug development.
| Structural Component | Description |
|---|---|
| Pyrimidine Ring | Provides structural stability and biological activity |
| Nicotinamide Moiety | Associated with various biological functions |
| Tetrahydro-2H-pyran-4-ylmethoxy Group | Enhances solubility and bioavailability |
Enzyme Inhibition and Receptor Binding
Research indicates that this compound may exhibit significant biological activities, particularly in the context of enzyme inhibition and receptor binding. Preliminary studies suggest that it may interact with specific enzymes and receptors, leading to:
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the proliferation of cancer cells, making it a candidate for anticancer therapies.
- Anti-inflammatory Properties : Its interactions with inflammatory pathways suggest possible applications in treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The compound may modulate metabolic pathways by altering enzyme activity.
- It could potentially inhibit specific signaling pathways involved in inflammation and cancer progression.
Anticancer Activity
A study focused on the anticancer properties of similar compounds highlighted the potential of this compound. The findings suggested that derivatives with similar structures exhibited selective cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung cancer cells (A549).
The following table summarizes the IC50 values from related studies:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(4-methylpyrimidin-2-yl)-6... | MCF-7 | 5.0 |
| Analog Compound A | MCF-7 | 3.1 |
| Analog Compound B | A549 | 7.5 |
Synthesis and Optimization
The synthesis of this compound typically involves several key steps, including:
- Formation of the Pyrimidine Ring : Utilizing potassium permanganate for oxidation.
- Introduction of Methoxy Group : Employing lithium aluminum hydride for reduction reactions.
- Final Assembly : Combining the tetrahydropyran structure with the nicotinamide core.
Optimizing these synthetic routes is crucial for enhancing yield and purity while minimizing environmental impact.
Propriétés
IUPAC Name |
N-(4-methylpyrimidin-2-yl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-12-4-7-18-17(20-12)21-16(22)14-2-3-15(19-10-14)24-11-13-5-8-23-9-6-13/h2-4,7,10,13H,5-6,8-9,11H2,1H3,(H,18,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVFNZNHQSFJJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)C2=CN=C(C=C2)OCC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














